Trichloromethanesulfonyl chloride
Overview
Description
Trichloromethanesulfonyl chloride, also known as CCl3SO2Cl, is a commercially available reagent that has been utilized in various chemical reactions due to its efficiency and mild reaction conditions. It is particularly noted for its role in the α-chlorination of aldehydes and has been found to outperform typical chlorinating reagents in organic synthesis .
Synthesis Analysis
The synthesis of trichloromethanesulfonyl chloride and related compounds has been described in the literature. A convenient synthesis from trichloromethanesulfenyl chloride is reported, which provides a straightforward route to these chemicals . Additionally, the oxidation of trichloromethanesulfenyl chloride with hydrogen peroxide yields trichloromethanesulfonyl chloride, which is a key intermediate for the preparation of trichloromethanesulfonates, also known as "trichlates" .
Molecular Structure Analysis
The molecular structure of trichloromethanesulfonyl chloride has been characterized by various spectroscopic methods, including IR spectroscopy and X-ray diffraction. The compound has been found to have a complex structure with specific bond lengths and angles that have been determined through these techniques .
Chemical Reactions Analysis
Trichloromethanesulfonyl chloride has been used in a variety of chemical reactions. It has been involved in asymmetric radical reactions, where it adds to olefins in the presence of a ruthenium(II) complex with chiral ligands to produce optically active adducts . It also reacts with silyl enol ethers catalyzed by a ruthenium(II) phosphine complex to give 1-aryl-3,3-dichloropropen-1-one and α-chloroacetophenones . Furthermore, it has been used in the synthesis of N-sulfinylamines via β-elimination of chloroform from trichloromethanesulfinamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of trichloromethanesulfonyl chloride have been extensively studied. Its conformational and geometrical properties have been determined by IR and Raman spectroscopy, X-ray diffraction, and quantum chemical calculations. The molecule exhibits different conformers with varying stabilities, and the most stable geometry has been identified . Additionally, trichloromethanesulfonyl chloride has been used to synthesize derivatives of sulfenic acids, where it reacts with epoxides and alcohols to form beta-chloroalkyl trichloromethane sulfenates .
Scientific Research Applications
Application 1: Alpha-Chlorination of Aldehydes
- Summary of the Application : Trichloromethanesulfonyl chloride (CCl3SO2Cl) is a commercially available reagent that has been found to perform efficiently in the alpha-chlorination of aldehydes, including its catalytic asymmetric version . This process is crucial as alpha-chlorinated aldehydes are very useful building blocks for the synthesis of pharmaceutically important compounds .
- Methods of Application or Experimental Procedures : The alpha-chlorination of aldehydes using Trichloromethanesulfonyl chloride is performed under very mild reaction conditions . The exact procedures and technical details would be dependent on the specific aldehyde being used and the desired end product.
- Results or Outcomes : Under the reaction conditions, Trichloromethanesulfonyl chloride outperforms typical chlorinating reagents for organic synthesis. It facilitates work-up and purification of the product, and minimizes the formation of toxic, chlorinated organic waste .
Application 2: Free Radical Chlorination
- Summary of the Application : Trichloromethanesulfonyl chloride is an efficient free radical chlorinating agent . It’s used in reactions with pent-4-enylcobaloximes under tungsten lamp irradiation to yield 2-(β,β,β-trichloroethyl)sulfolanes .
- Methods of Application or Experimental Procedures : The reaction with pent-4-enylcobaloximes is performed in an inert solvent under tungsten lamp irradiation . The exact procedures and technical details would be dependent on the specific reactants being used and the desired end product.
- Results or Outcomes : The reaction yields 2-(β,β,β-trichloroethyl)sulfolanes . The efficiency of Trichloromethanesulfonyl chloride as a free radical chlorinating agent makes it a valuable reagent in organic synthesis .
Application 3: Reaction with Trimethylsilyl Enol Ethers
- Summary of the Application : Trichloromethanesulfonyl chloride reacts with trimethylsilyl enol ethers of acetophenones in the presence of a ruthenium (II) phosphine complex . This reaction is important in the synthesis of various organic compounds.
- Methods of Application or Experimental Procedures : The reaction is performed in the presence of a ruthenium (II) phosphine complex . The exact procedures and technical details would be dependent on the specific reactants being used and the desired end product.
- Results or Outcomes : The reaction yields 1-aryl-3,3-dichloropropen-1-one and α-chloroacetophenones . The efficiency of Trichloromethanesulfonyl chloride in this reaction makes it a valuable reagent in organic synthesis .
Safety And Hazards
Trichloromethanesulfonyl chloride is a corrosive compound that can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
properties
IUPAC Name |
trichloromethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl4O2S/c2-1(3,4)8(5,6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPSWAFANXCCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062507 | |
Record name | Methanesulfonyl chloride, trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloromethanesulfonyl chloride | |
CAS RN |
2547-61-7 | |
Record name | Trichloromethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2547-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonyl chloride, trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002547617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichloromethanesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanesulfonyl chloride, trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonyl chloride, trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloromethanesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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